molecular formula C22H15ClFN7O B2462313 N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide CAS No. 1006305-78-7

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide

Cat. No.: B2462313
CAS No.: 1006305-78-7
M. Wt: 447.86
InChI Key: GWEAZMUAPLDZNW-UHFFFAOYSA-N
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Description

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C22H15ClFN7O and its molecular weight is 447.86. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

  • The pyrazolo[3,4-d]pyrimidine derivative class, closely related to the compound , has been identified as having promising anticancer activities. One such compound, synthesized as part of a series, exhibited marked inhibition against various human cancer cell lines, including colon cancer, lung adenocarcinoma, and gastric cancer, displaying significant anticancer activity (Huang et al., 2020).

Antimicrobial and Antifungal Activities

  • Novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine as a core structure have shown good to excellent antimicrobial and antifungal activities. This highlights the potential of such compounds, including the one of interest, in treating microbial infections (Hafez et al., 2016).

Potential in Neuroinflammation Imaging

  • Pyrazolo[1,5-a]pyrimidines, related to the compound , have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO). These compounds displayed subnanomolar affinity for TSPO, a protein recognized as an early biomarker of neuroinflammatory processes. This suggests potential application in neuroinflammation imaging (Damont et al., 2015).

Anti-Inflammatory Properties

  • Certain derivatives of pyrazolo[3,4-d]pyrimidin-7(6H)-ones have been evaluated for their anti-inflammatory properties. This indicates a potential avenue for the compound to serve as an anti-inflammatory agent (Selvam et al., 2012).

Mechanism of Action

Target of Action

The primary target of this compound is the Small conductance potassium (SK) ion channels . These channels play a crucial role in defining neuronal firing rates by conducting the after-hyperpolarization current . They are key targets in developing therapies where neuronal firing rates are dysfunctional, such as in epilepsy, Parkinson’s, and amyotrophic lateral sclerosis (ALS) .

Mode of Action

The compound acts as a positive allosteric modulator . It binds to a pocket situated at the intracellular interface of SK2 and calmodulin . This binding site is shared by multiple small-molecule chemotypes . The compound binds to and allosterically modulates via this site .

Biochemical Pathways

The compound affects the signaling pathways regulated by Protein kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, and inhibitors of PKB therefore have potential as antitumor agents .

Pharmacokinetics

The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .

Result of Action

The compound’s action results in the inhibition of tumor growth in a breast cancer xenograft model . It achieves this by knocking down the phosphorylation of Akt and downstream biomarkers in vivo .

Action Environment

The compound’s lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This property influences the biological response of the compound . Moreover, strong hydrophobic interactions with certain residues of the target protein can also influence the compound’s action .

Properties

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN7O/c1-13-9-19(28-22(32)14-5-7-16(24)8-6-14)31(29-13)21-18-11-27-30(20(18)25-12-26-21)17-4-2-3-15(23)10-17/h2-12H,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEAZMUAPLDZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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